Fluorolink(R) D

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated materials, like Fluorolink(R) D, often involves intricate processes to incorporate fluorine atoms into the molecular structure, significantly influencing their properties. The synthesis can include metal-mediated C-F bond formation, as demonstrated in the preparation of fluoro complexes with distorted trigonal bipyramidal geometry, showcasing the complexity of incorporating fluorine into organic compounds (Barthazy et al., 2000).

Molecular Structure Analysis

The molecular structure of fluorinated compounds plays a crucial role in determining their reactivity and stability. For instance, the structure of fluoro complexes can dictate their reactivity with donors such as CO and H2, highlighting the influence of fluorine atoms on the molecular geometry and electronic properties of compounds (Barthazy et al., 2000).

Chemical Reactions and Properties

Fluorinated materials undergo various chemical reactions, reflecting their reactivity and potential for diverse applications. The reactivity of fluoro complexes with activated haloalkanes, leading to fluorinated organic derivatives, exemplifies the versatility of these materials in chemical synthesis and modifications (Barthazy et al., 2000).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as thermal and electrical stabilities, are markedly enhanced by the presence of fluorine atoms. For example, the crosslinking of vinylidene fluoride-containing fluoropolymers demonstrates their excellent chemical, thermal, and electrical stability, making them suitable for high-performance applications (Taguet et al., 2005).

Chemical Properties Analysis

The chemical properties of fluorinated materials, including their inertness to acids, bases, solvents, and oils, are critical for their use in various industrial and technological applications. The high resistance to ageing and oxidation of polyvinylidene fluoride (PVDF) and its copolymers, for instance, underscores the significant impact of fluorination on enhancing chemical resistance and durability (Taguet et al., 2005).

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

Fluorpolymere, einschließlich Fluorolink® D, finden breite Anwendung in biomedizinischen Anwendungen . Dazu gehören die Genübertragung, die Zytoplasma-Proteinübertragung, die Medikamentenverabreichung, die Magnetresonanztomographie, die Photodynamische Therapie, Anti-Fouling- und Antibakterielle Anwendungen sowie die Gewebezüchtung .

Wirkmechanismus

Target of Action

Fluorolink® D is a potential anticancer agent . The primary target of Fluorolink® D is the synthesis of mevalonate , which is an important precursor in the synthesis of cholesterol .

Mode of Action

The exact mechanism of action of Fluorolink® D is still unclear . It is known to inhibit the synthesis of mevalonate . This inhibition may be due to its ability to inhibit complex enzyme reactions .

Biochemical Pathways

Fluorolink® D affects the biochemical pathway involving the synthesis of mevalonate . Mevalonate is a key precursor in the synthesis of cholesterol . By inhibiting the synthesis of mevalonate, Fluorolink® D potentially disrupts the production of cholesterol .

Result of Action

The result of Fluorolink® D’s action is the inhibition of the synthesis of mevalonate . This could potentially lead to a decrease in the production of cholesterol . Given its potential as an anticancer agent , it may also affect complex enzyme reactions involved in apoptosis and cell division .

Biochemische Analyse

Biochemical Properties

Fluorolink® D plays a pivotal role in biochemical reactions by inhibiting the synthesis of mevalonate. This inhibition is believed to occur through its interaction with specific enzymes involved in the mevalonate pathway. Although the exact mechanism remains unclear, it is hypothesized that Fluorolink® D may inhibit complex enzyme reactions, thereby disrupting the production of cholesterol. This disruption can have far-reaching effects on various biochemical processes, including those related to cell growth and proliferation.

Cellular Effects

Fluorolink® D exerts significant effects on various types of cells and cellular processes. By inhibiting the synthesis of mevalonate, Fluorolink® D can influence cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect complex enzyme reactions involved in apoptosis and cell division, potentially leading to decreased cell proliferation and increased cell death. These effects make Fluorolink® D a promising candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of Fluorolink® D involves its ability to inhibit the synthesis of mevalonate. This inhibition is thought to occur through binding interactions with specific enzymes in the mevalonate pathway. By disrupting these enzyme reactions, Fluorolink® D can effectively reduce the production of cholesterol and other downstream metabolites. Additionally, Fluorolink® D may influence gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorolink® D can change over time. Studies have shown that Fluorolink® D is relatively stable and can maintain its inhibitory effects on mevalonate synthesis for extended periods. Prolonged exposure to Fluorolink® D may lead to degradation and reduced efficacy. Long-term studies have also indicated that Fluorolink® D can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of Fluorolink® D vary with different dosages in animal models. At lower doses, Fluorolink® D can effectively inhibit mevalonate synthesis without causing significant toxicity. Higher doses of Fluorolink® D may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcomes without causing harm to the organism.

Metabolic Pathways

Fluorolink® D is involved in the metabolic pathway of mevalonate synthesis. By inhibiting the enzymes responsible for this pathway, Fluorolink® D can disrupt the production of cholesterol and other important metabolites. This disruption can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, Fluorolink® D may interact with cofactors and other regulatory molecules involved in metabolic processes, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, Fluorolink® D is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of Fluorolink® D within different cellular compartments. The distribution of Fluorolink® D can influence its activity and efficacy, as well as its potential side effects.

Subcellular Localization

The subcellular localization of Fluorolink® D is crucial for its activity and function. Fluorolink® D may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target enzymes and exert its inhibitory effects on mevalonate synthesis. Understanding the subcellular distribution of Fluorolink® D is essential for optimizing its therapeutic potential and minimizing potential side effects.

Eigenschaften

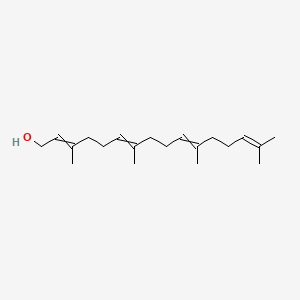

IUPAC Name |

3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWRZIEWCUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029793 | |

| Record name | Tetraprenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7614-21-3 | |

| Record name | Tetraprenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7614-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.